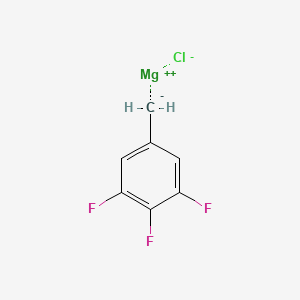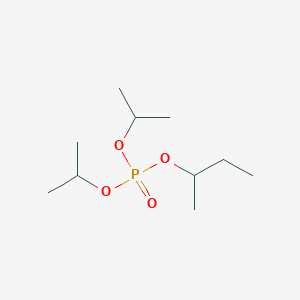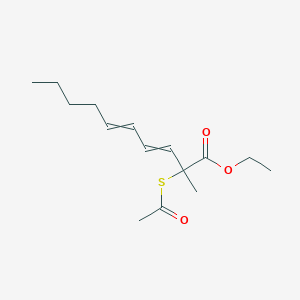
3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are highly reactive and serve as important intermediates in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzylmagnesium chloride is synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with magnesium metal in the presence of an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,4,5-Trifluorobenzyl chloride+Mg→3,4,5-Trifluorobenzylmagnesium chloride
Industrial Production Methods
On an industrial scale, the production of 3,4,5-Trifluorobenzylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions. The product is then purified and standardized to a concentration of 0.25 M in Ether for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trifluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trifluorobenzylmagnesium chloride is utilized in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials.
Agricultural Chemistry: Involved in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 3,4,5-Trifluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reagent is particularly effective in reactions with carbonyl compounds, where it adds to the carbonyl carbon to form an alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzylmagnesium chloride
- 3-Fluorobenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
Uniqueness
3,4,5-Trifluorobenzylmagnesium chloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly influences its reactivity and selectivity in chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it a more potent nucleophile compared to its mono- or difluorinated counterparts .
Eigenschaften
Molekularformel |
C7H4ClF3Mg |
|---|---|
Molekulargewicht |
204.86 g/mol |
IUPAC-Name |
magnesium;1,2,3-trifluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LAUIPBWTWNGVOR-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
